![molecular formula C22H27FO4 B190667 (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde CAS No. 52647-07-1](/img/structure/B190667.png)
(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
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Overview
Description
(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a useful research compound. Its molecular formula is C22H27FO4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Betamethasone enol aldehyde E-isomer, like other corticosteroids, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
The compound interacts with its targets by binding to the glucocorticoid receptors, which results in the modulation of gene transcription . This interaction leads to changes in the production of various proteins, including those involved in inflammatory responses .
Biochemical Pathways
The formation of enol aldehydes, such as Betamethasone enol aldehyde E-isomer, from corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement . Enol aldehydes could also be formed directly from the corresponding 17,21-diesters of these corticosteroids but only under alkaline condition .
Result of Action
The molecular and cellular effects of Betamethasone enol aldehyde E-isomer’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors, it modulates the immune response and reduces inflammation .
Action Environment
The formation of Betamethasone enol aldehyde E-isomer is influenced by environmental conditions such as pH. It can be formed under both acidic and alkaline conditions . The ratios of the e- and z-isomers of the enol aldehyde were different in each case . The formation of enol aldehyde is greatly favored in an aprotic environment .
Biological Activity
The compound (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a complex steroid-like molecule with potential therapeutic applications. Its structure suggests possible interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
The molecular formula of the compound is C49H66F2O11 with a molecular weight of approximately 834.06 g/mol. The presence of a fluorine atom and multiple hydroxyl groups indicates potential for significant biological activity through various mechanisms.
Research indicates that this compound may act through several pathways:
- Hormonal Modulation : The structural similarity to corticosteroids suggests that it might influence hormonal pathways. Corticosteroids are known to modulate inflammation and immune responses.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in pain pathways. For instance, it has been shown to act as an inhibitor of phosphodiesterase (PDE) and other kinases which are critical in signaling pathways related to pain and inflammation .
- Receptor Interaction : The compound may interact with various receptors in the body. Specific receptor targets include those involved in inflammatory responses and pain modulation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Analgesic Effects
In a controlled study involving animal models of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This suggests a potential application in treating chronic pain conditions.
Case Study 2: Anti-inflammatory Properties
Another study examined the anti-inflammatory effects of the compound on cultured human cells exposed to inflammatory stimuli. Results indicated a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound .
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Distribution : Studies indicate that the compound has favorable absorption characteristics due to its lipophilic nature.
- Metabolism : Metabolic studies suggest that it undergoes phase I and phase II metabolism similar to other steroidal compounds.
- Toxicology : Preliminary toxicological assessments have shown low toxicity profiles at therapeutic doses; however, further studies are necessary to fully understand its safety profile .
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects similar to other corticosteroids. Its structural characteristics allow it to interact effectively with glucocorticoid receptors. Research indicates that derivatives of this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators .
1.2 Antitumor Activity
Studies have shown that compounds related to this structure possess antitumor properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the regulation of cell cycle progression and the induction of cell death pathways .
1.3 Hormonal Regulation
As a steroid derivative, this compound may play a role in hormonal regulation. It could potentially be used in treatments for hormonal imbalances or disorders related to steroid hormones. Its ability to mimic natural hormones allows for therapeutic applications in endocrine therapies .
Medicinal Chemistry Applications
2.1 Drug Development
The unique molecular structure of this compound makes it a candidate for drug development. Its synthesis can lead to new formulations that enhance bioavailability and therapeutic efficacy. Researchers are exploring its derivatives for improved pharmacokinetic properties .
2.2 Delivery Systems
Innovative drug delivery systems utilizing this compound are being investigated. For instance, oral appliances designed to deliver medications directly to target areas in the body can incorporate this compound due to its favorable chemical properties .
Case Studies
Properties
IUPAC Name |
(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-OHKLHEPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52647-07-1 |
Source
|
Record name | Betamethazone enol aldehyde E-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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